2-(4,4-Dimethylcyclohexyl)azetidine
Description
Historical Perspective on Azetidine (B1206935) Ring Systems in Organic Chemistry
The history of azetidine chemistry dates back to the early 20th century, with initial explorations into the synthesis of these four-membered rings. jmchemsci.com However, for a long time, azetidines were relatively unexplored compared to their five- and six-membered heterocyclic counterparts, largely due to the inherent ring strain and the synthetic challenges associated with their formation. acs.orgnih.gov The development of synthetic methods, such as the reduction of β-lactams (azetidin-2-ones), provided more accessible routes to the azetidine core. wikipedia.orgacs.org A significant milestone was the isolation of the first natural azetidine derivative, L-azetidine-2-carboxylic acid, from Convallaria majalis in 1955. medwinpublishers.com This discovery spurred further investigation into the natural occurrence and biological significance of azetidine-containing compounds.
Significance of Small Ring Heterocycles in Contemporary Chemical Research
Small ring heterocycles, including azetidines, are crucial components in modern chemical research, particularly in medicinal chemistry and drug discovery. researchgate.netresearchgate.netopenaccessjournals.com Their rigid and strained structures can impart unique conformational constraints on molecules, which can be advantageous for binding to biological targets. nih.gov The inclusion of a small, polar heterocycle like azetidine can significantly influence a molecule's physicochemical properties, such as solubility and metabolic stability. nih.gov The strain within the azetidine ring also makes it a versatile synthetic intermediate, capable of undergoing various ring-opening and expansion reactions to generate diverse and complex molecular architectures. researchgate.netrsc.org
Overview of Azetidine Derivatives in Scientific Literature
The scientific literature reveals a growing interest in azetidine derivatives due to their diverse pharmacological activities. nih.govmedwinpublishers.com These compounds have been investigated for a wide range of potential therapeutic applications. medwinpublishers.com The development of novel synthetic methodologies, including cycloaddition reactions and C-H activation, has enabled the creation of a vast array of functionalized azetidines. rsc.orgorganic-chemistry.org This has led to the synthesis and evaluation of numerous azetidine-based compounds in various research areas, highlighting the versatility of this heterocyclic scaffold. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
2-(4,4-dimethylcyclohexyl)azetidine |
InChI |
InChI=1S/C11H21N/c1-11(2)6-3-9(4-7-11)10-5-8-12-10/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
OHDFLXXWWTUOTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C2CCN2)C |
Origin of Product |
United States |
Reactivity and Transformation of 2 4,4 Dimethylcyclohexyl Azetidine
Ring-Opening Reactions of the Azetidine (B1206935) Core
The significant ring strain of the azetidine core, estimated to be around 105 kJ/mol, makes it susceptible to ring-opening reactions, which can be initiated by either acids or nucleophiles. acs.org These reactions are a cornerstone of azetidine chemistry, providing pathways to a variety of acyclic amino compounds.
The protonation of the azetidine nitrogen under acidic conditions enhances the ring's susceptibility to cleavage. acs.orgnih.gov For an unsymmetrically substituted azetidine like 2-(4,4-Dimethylcyclohexyl)azetidine, the regioselectivity of the ring opening is a critical consideration. The mechanism typically involves the protonation of the nitrogen, followed by nucleophilic attack on one of the adjacent carbon atoms. acs.org In the presence of a Brønsted acid, the C-N bond cleavage can lead to the formation of a carbocation intermediate, which is then trapped by a nucleophile. acs.org The stability of this potential carbocation plays a significant role in determining the outcome of the reaction.
A proposed mechanism for the acid-mediated ring opening of this compound would involve the initial protonation of the azetidine nitrogen. This is followed by the cleavage of one of the C-N bonds. The cleavage can occur at either the C2-N or C4-N bond. The steric bulk of the 4,4-dimethylcyclohexyl group at the C2 position may influence the site of nucleophilic attack.
| Reactant | Acid Catalyst | Nucleophile | Major Product |
| This compound | HCl | Cl⁻ | γ-Chloroamine |
| This compound | H₂SO₄ | H₂O | γ-Amino alcohol |
Nucleophilic attack on the carbon atoms of the azetidine ring is a common method for its cleavage. magtech.com.cn These reactions often require the activation of the azetidine, for instance, by converting it into an azetidinium salt, which makes the ring more electrophilic and thus more prone to nucleophilic attack. magtech.com.cnnih.gov The regioselectivity of nucleophilic ring-opening in 2-alkylazetidines is often governed by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon atom (C4). magtech.com.cn However, electronic effects can also play a role, especially with certain types of nucleophiles. magtech.com.cn
For this compound, nucleophilic attack would likely occur at the C4 position due to the significant steric hindrance posed by the bulky 4,4-dimethylcyclohexyl group at C2.
| Nucleophile | Reaction Conditions | Expected Major Product |
| Grignard Reagents (e.g., CH₃MgBr) | Ether | N-substituted γ-amino alcohol |
| Organolithium Reagents (e.g., n-BuLi) | THF | N-substituted γ-amino alcohol |
| Hydride Reagents (e.g., LiAlH₄) | Ether/THF | 1-(4,4-Dimethylcyclohexyl)propan-1-amine |
| Cyanide (e.g., KCN) | DMSO | 4-Amino-5-(4,4-dimethylcyclohexyl)pentanenitrile |
Ring-opening reactions of azetidines are a versatile route to the synthesis of γ-amino alcohols and other substituted amines. mdpi.comacs.org Acid-catalyzed hydrolysis, for instance, leads directly to γ-amino alcohols. Similarly, the reaction with various carbon and heteroatom nucleophiles can introduce a wide range of functional groups, resulting in a diverse array of substituted linear amines. nih.gov The synthesis of enantiopure β-amino alcohols from azetidine-based starting materials highlights the utility of this approach in preparing structurally defined molecules. mdpi.comiulm.itresearchgate.net
The ring-opening of this compound provides a direct pathway to γ-amino alcohols and various substituted γ-amines, which are valuable intermediates in organic synthesis.
Functionalization Reactions of the Azetidine Nitrogen and Cyclohexyl Moiety
Beyond ring-opening, the this compound scaffold can be modified through reactions at the azetidine nitrogen and the cyclohexyl ring.
The nitrogen atom of the azetidine ring is nucleophilic and can be readily alkylated. youtube.com N-alkylation is a fundamental transformation that introduces substituents onto the nitrogen atom, modifying the compound's properties and providing a handle for further chemical manipulation. Common alkylating agents include alkyl halides and sulfates. The reaction typically proceeds via an SN2 mechanism.
| Alkylating Agent | Base (if any) | Solvent | Product |
| Methyl iodide | K₂CO₃ | Acetonitrile | 1-Methyl-2-(4,4-dimethylcyclohexyl)azetidine |
| Benzyl bromide | Et₃N | Dichloromethane | 1-Benzyl-2-(4,4-dimethylcyclohexyl)azetidine |
| Ethyl bromoacetate | NaHCO₃ | DMF | Ethyl 2-(2-(4,4-dimethylcyclohexyl)azetidin-1-yl)acetate |
N-acylation of the azetidine nitrogen is another important functionalization reaction. youtube.com Acylating agents such as acyl chlorides and acid anhydrides react with the secondary amine of the azetidine to form N-acylazetidines. This transformation is often used to introduce amide functionalities or protecting groups. The resulting amides can exhibit interesting conformational properties due to the restricted rotation around the N-C=O bond.
| Acylating Agent | Base | Solvent | Product |
| Acetyl chloride | Pyridine (B92270) | Dichloromethane | 1-Acetyl-2-(4,4-dimethylcyclohexyl)azetidine |
| Benzoyl chloride | Triethylamine | THF | 1-Benzoyl-2-(4,4-dimethylcyclohexyl)azetidine |
| Acetic anhydride | None | Neat | 1-Acetyl-2-(4,4-dimethylcyclohexyl)azetidine |
Electrophilic Substitution Reactions on the Nitrogen Atom
The nitrogen atom of the azetidine ring in this compound is a primary site for electrophilic attack. These reactions, often referred to as N-functionalization, are crucial for modifying the compound's properties and for the synthesis of more complex derivatives. The nature of the electrophile determines the type of functional group introduced onto the nitrogen atom.
Due to the absence of specific literature on this compound, the following sections describe reactions that are well-established for other 2-substituted azetidines and are expected to be applicable to the title compound.
N-Alkylation
N-alkylation of azetidines is a common transformation that introduces an alkyl group onto the nitrogen atom. This reaction is typically achieved by treating the azetidine with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the azetidine acts as the nucleophile. In the case of this compound, the bulky substituent at the C2-position might sterically hinder the approach of very large alkylating agents.
| Azetidine Reactant | Alkylating Agent | Product | Reference |
| 2-Arylazetidine | Hexyllithium | N-Alkyl-2-arylazetidine | nih.gov |
| General Azetidine | Alkyl Halide | N-Alkylazetidine | google.com |
| 1-Azabicyclo[1.1.0]butane | Organometal reagents | Bis-functionalized azetidines | organic-chemistry.org |
N-Acylation
The nitrogen atom of this compound can be readily acylated using various acylating agents such as acid chlorides, acid anhydrides, or activated esters. This reaction leads to the formation of N-acylazetidines, which are amides. The N-acyl group can serve as a protecting group for the nitrogen or can be a key structural element in biologically active molecules. The reaction is generally high-yielding and proceeds under mild conditions.
| Azetidine Reactant | Acylating Agent | Product | Reference |
| 2-Phenylazetidine hydrochloride salt | 1-Chloro-2,4-dinitrobenzene | N-Aryl-2-phenylazetidine | acs.org |
| General Azetidine | Acid Chloride | N-Acylazetidine | acs.org |
N-Sulfonylation
Reaction of this compound with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base affords N-sulfonylazetidines. The resulting sulfonamide linkage is generally stable, and the sulfonyl group can influence the biological activity and physical properties of the molecule. N-sulfonyl groups are also known to activate the azetidine ring towards certain types of reactions.
| Azetidine Reactant | Sulfonylating Agent | Product | Reference |
| N-Boc-azetidine | t-BuSO₂Cl | N-Bus-N-Boc-azetidine | mdpi.com |
Derivatization of the Cyclohexyl Ring
Direct functionalization of the 4,4-dimethylcyclohexyl ring in this compound presents a significant synthetic challenge due to the presence of unactivated C-H bonds. However, modern synthetic methodologies offer potential strategies for the derivatization of such saturated carbocycles. It is important to note that the following methods are general for cyclohexyl rings and have not been specifically reported for this compound. Their applicability would need to be experimentally verified.
C-H Activation/Functionalization
Recent advances in catalysis have enabled the direct functionalization of C-H bonds in alkanes and cycloalkanes. Methods involving transition metal catalysts (e.g., palladium, rhodium, iridium) could potentially be employed to introduce functional groups such as halogens, esters, or aryl groups onto the cyclohexyl ring. The regioselectivity of such reactions would be a critical aspect to control, with the directing effect of the azetidine ring playing a potential role.
| Substrate Type | Reaction Type | Catalyst/Reagent | Potential Product | Reference |
| Allenamides with cyclohexyl fragments | C(sp³)–H functionalization | Ir(III) complex | β-Lactams with functionalized cyclohexyl | acs.org |
| General Alkanes | C-H Arylation | Palladium catalysts | Arylated Alkanes | researchgate.net |
Radical Halogenation
Free radical halogenation, typically using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), is a classical method for introducing a halogen atom onto an alkane. In the case of the 4,4-dimethylcyclohexyl ring, this reaction would likely lead to a mixture of regioisomers, with substitution at the tertiary C-H bond (if present) or the various secondary positions. The selectivity can be influenced by the reaction conditions.
| Substrate Type | Reagent | Conditions | Potential Product |
| Cyclohexane (B81311) | NBS, AIBN | Heat or Light | Bromocyclohexane |
Mechanistic Investigations of this compound Reactions
While specific mechanistic studies on reactions of this compound are not available in the current literature, the general principles of azetidine reactivity can be applied to understand the potential reaction pathways. Mechanistic studies on analogous 2-substituted azetidines provide valuable insights.
Key mechanistic considerations for reactions involving this compound would include:
Ring Strain: The inherent strain of the four-membered ring (approximately 25-26 kcal/mol) is a driving force for ring-opening reactions. Reactions that relieve this strain are generally thermodynamically favorable.
Nitrogen Inversion: The nitrogen atom in the azetidine ring can undergo inversion. The rate of this inversion can be influenced by the nature of the substituent on the nitrogen and can have stereochemical implications in certain reactions.
Role of the C2-Substituent: The bulky 4,4-dimethylcyclohexyl group is expected to exert significant steric influence on the approach of reagents to the azetidine ring. This can affect the regioselectivity and stereoselectivity of reactions at the nitrogen atom and at the adjacent carbon atoms of the ring. For instance, in nucleophilic additions to the azetidinium ion, the substituent may direct the incoming nucleophile to the less hindered face of the ring.
Carbocation Intermediates: In some reactions, such as ring-opening under acidic conditions or certain substitution reactions, the formation of a carbocation intermediate adjacent to the nitrogen or at the C2-position might be involved. The stability of such intermediates would be influenced by the electronic properties of the substituents.
Studies on the lithiation of N-substituted 2-arylazetidines have shown that the nature of the N-substituent can direct the site of deprotonation, either at the ortho-position of the aryl ring or at the benzylic position adjacent to the nitrogen. nih.gov This highlights the subtle interplay of electronic and steric effects in determining the reaction outcome. Similarly, mechanistic studies on cycloaddition reactions to form azetidines, such as the aza Paternò–Büchi reaction, have elucidated the role of excited state intermediates. nih.govrsc.org
Theoretical and Computational Studies of 2 4,4 Dimethylcyclohexyl Azetidine
Conformational Analysis of the Azetidine (B1206935) and Cyclohexyl Rings
The conformational flexibility of 2-(4,4-dimethylcyclohexyl)azetidine is primarily determined by the puckering of the azetidine ring and the chair-boat interconversion of the cyclohexane (B81311) ring, as well as the rotational freedom around the bond connecting these two cyclic systems.
The azetidine ring is a four-membered heterocycle that is not planar. It adopts a puckered conformation to relieve ring strain. Electron diffraction studies have shown that the parent azetidine molecule has a dihedral angle of approximately 37°. rsc.org In the case of this compound, the substituent at the C2 position influences the puckering of the azetidine ring. The two primary puckered conformations are typically described by the position of the substituent relative to the ring.
The 4,4-dimethylcyclohexyl group introduces its own set of conformational possibilities. The cyclohexane ring predominantly exists in a chair conformation to minimize steric and torsional strain. libretexts.orglibretexts.org The two methyl groups at the C4 position mean that one must be in an axial position and the other in an equatorial position in a given chair conformation. libretexts.org The connection to the azetidine ring at the C2 position of the cyclohexane ring also has a preference for the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.orgsapub.org The most stable conformation of the cyclohexane ring will therefore have the azetidinyl group in an equatorial position.
Below is a hypothetical data table illustrating the kind of results that would be obtained from a conformational analysis study.
| Conformer | Azetidine Puckering | Cyclohexyl Substituent Position | Relative Energy (kcal/mol) |
| 1 | Axial-like | Equatorial | 0.00 |
| 2 | Equatorial-like | Equatorial | 1.25 |
| 3 | Axial-like | Axial | 5.50 |
| 4 | Equatorial-like | Axial | 6.75 |
This table is illustrative and represents the type of data generated from conformational analysis. The values are not based on a specific study of this compound.
Electronic Structure Properties and Reactivity Predictions
Quantum chemical calculations are instrumental in elucidating the electronic structure of this compound, which in turn governs its reactivity. nih.gov Methods like DFT are used to compute various electronic properties that provide a quantitative measure of the molecule's chemical behavior.
Key electronic properties that are typically calculated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.
Another important property is the molecular electrostatic potential (ESP) map. The ESP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the azetidine ring is expected to be an electron-rich site, making it a likely center for electrophilic attack.
These computational predictions of electronic properties allow for the rationalization and prediction of the molecule's reactivity in various chemical reactions. For instance, understanding the nucleophilicity of the nitrogen atom is key to predicting its behavior in alkylation or acylation reactions.
A hypothetical data table of calculated electronic properties is presented below.
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
This table is illustrative and represents the type of data generated from electronic structure calculations. The values are not based on a specific study of this compound.
Molecular Dynamics Simulations of this compound and its Derivatives
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound and its derivatives over time. rsc.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and thermodynamic properties that are not accessible from static quantum chemical calculations.
In an MD simulation, the molecule is typically placed in a simulated environment, such as a solvent box, to mimic experimental conditions. The simulation then tracks the positions and velocities of all atoms over a certain period, providing a trajectory of the molecule's motion.
Several key parameters are analyzed from MD trajectories to understand the molecule's dynamics. The root-mean-square deviation (RMSD) measures the average deviation of the atomic positions from a reference structure, indicating the stability of the molecule's conformation. The root-mean-square fluctuation (RMSF) highlights the flexibility of different parts of the molecule by measuring the fluctuation of each atom around its average position. For this compound, one would expect the azetidine and cyclohexane rings to show less fluctuation compared to the bond connecting them, which would have more rotational freedom.
MD simulations are particularly useful for studying how the molecule interacts with other molecules, such as solvents or biological macromolecules. This can provide insights into its solubility, transport properties, and potential biological activity.
An illustrative data table from a hypothetical MD simulation is shown below.
| Simulation Parameter | Average Value |
| RMSD of backbone atoms | 1.5 Å |
| RMSF of azetidine ring | 0.8 Å |
| RMSF of cyclohexyl ring | 1.0 Å |
| Radius of Gyration | 4.2 Å |
This table is illustrative and represents the type of data generated from molecular dynamics simulations. The values are not based on a specific study of this compound.
Quantum Chemical Calculations on Reaction Pathways
Quantum chemical calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. nih.govresearchgate.netnih.gov By mapping the potential energy surface (PES) of a reaction, these calculations can identify the most likely reaction pathways, including the structures of transition states and the activation energies required to overcome them.
The process typically begins by identifying the reactants and products of a proposed reaction. Computational methods are then used to locate the transition state structure, which is a saddle point on the PES connecting the reactants and products. The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate.
For example, the N-alkylation of this compound could be studied computationally. The reaction would involve the nucleophilic attack of the azetidine nitrogen on an alkyl halide. Quantum chemical calculations could determine the geometry of the transition state for this SN2 reaction and the associated activation energy. This information can help in predicting the feasibility of the reaction and the conditions required to carry it out.
These computational studies of reaction pathways are invaluable for understanding reaction mechanisms, predicting the outcome of new reactions, and designing more efficient synthetic routes. nih.govresearchgate.netnih.gov
A hypothetical data table for a calculated reaction pathway is presented below.
| Reaction Step | Structure | Relative Energy (kcal/mol) |
| Reactants | This compound + CH3I | 0.0 |
| Transition State | [C11H21N---CH3---I]‡ | +15.2 |
| Products | N-methyl-2-(4,4-Dimethylcyclohexyl)azetidinium iodide | -10.5 |
This table is illustrative and represents the type of data generated from reaction pathway calculations. The values are not based on a specific study of this compound.
Structure Activity Relationship Sar Studies of 2 4,4 Dimethylcyclohexyl Azetidine Derivatives
Influence of the 4,4-Dimethylcyclohexyl Group on Azetidine (B1206935) Reactivity
The reactivity of the azetidine ring, a key determinant of its chemical and biological behavior, is significantly influenced by the presence of the 2-(4,4-dimethylcyclohexyl) substituent. The inherent ring strain of the four-membered heterocycle makes it susceptible to various chemical transformations. nih.gov The 4,4-dimethylcyclohexyl group, being a large and sterically demanding moiety, can modulate this reactivity in several ways.
One primary influence is through steric hindrance. The bulky nature of the gem-dimethylcyclohexyl group can shield the azetidine ring from nucleophilic attack or enzymatic degradation. This steric protection can enhance the metabolic stability of the molecule, a desirable property in drug design. For instance, studies on other heterocyclic systems have shown that bulky cycloalkyl groups can enhance proteolytic stability. While not directly studying 2-(4,4-dimethylcyclohexyl)azetidine, the principle of steric shielding by large cycloalkanes suggests a similar stabilizing effect.
Furthermore, the conformational rigidity imparted by the cyclohexyl ring can influence the orientation of the azetidine ring, thereby affecting its accessibility and reactivity. The chair conformation of the cyclohexane (B81311) ring, with the gem-dimethyl groups locking it into a specific arrangement, can dictate the spatial presentation of the azetidine nitrogen's lone pair of electrons and the adjacent C-H bonds, which are crucial for interactions and reactions.
The electronic influence of the 4,4-dimethylcyclohexyl group on the azetidine ring is primarily inductive. As an alkyl group, it is weakly electron-donating. This subtle electronic effect can influence the basicity of the azetidine nitrogen. An increase in electron density on the nitrogen atom can enhance its nucleophilicity and its ability to form hydrogen bonds, which are often critical for binding to biological targets.
Table 1: Hypothetical Influence of Cyclohexyl Modifications on Azetidine Ring Stability
| Modification to Cyclohexyl Group | Predicted Effect on Azetidine Ring Stability | Rationale |
| Removal of gem-dimethyl groups | Decreased | Reduced steric hindrance around the azetidine ring may increase susceptibility to enzymatic degradation. |
| Replacement with a smaller cycloalkyl group (e.g., cyclobutyl) | Decreased | Less effective steric shielding compared to the larger dimethylcyclohexyl group. |
| Introduction of polar substituents (e.g., hydroxyl) | Potentially altered | May change solubility and metabolic pathways, indirectly affecting stability. |
Impact of Substituent Modifications on Biological Interactions
Modifications to the substituents on both the azetidine ring and the 4,4-dimethylcyclohexyl group can have a profound impact on the biological interactions of the resulting derivatives. These modifications can alter the molecule's affinity, selectivity, and efficacy for its biological target.
In the context of designing inhibitors for specific enzymes or receptors, the 4,4-dimethylcyclohexyl group often serves as a lipophilic anchor, inserting into hydrophobic pockets of the target protein. The size and shape of this group are therefore critical for optimal binding. For example, in the development of GABA uptake inhibitors, lipophilic moieties attached to the azetidine ring were found to be crucial for potency at the GAT-1 transporter. nih.govdrugbank.comebi.ac.uk While these studies did not specifically use a 4,4-dimethylcyclohexyl group, they highlight the importance of a bulky, non-polar substituent for effective interaction with the hydrophobic regions of the transporter.
Modifying the substituents on the azetidine ring itself, such as at the nitrogen atom or other positions, can fine-tune the electronic properties and hydrogen bonding capabilities of the molecule. For instance, N-alkylation or N-acylation can alter the basicity of the nitrogen and introduce new points of interaction with the target. Studies on various azetidine derivatives have shown that both N-unsubstituted and N-alkylated compounds can exhibit high affinity for biological targets, indicating that the nature of the substituent at this position is a key determinant of activity. nih.govdrugbank.comebi.ac.uk
Table 2: Predicted Biological Activity Trends with Substituent Modifications
| Derivative of this compound | Modification | Predicted Impact on Target Affinity | Rationale |
| 1 | N-methylation of the azetidine | Increase/Decrease | May improve or disrupt key hydrogen bonding interactions depending on the target's active site. |
| 2 | Hydroxylation of the cyclohexyl ring | Decrease | Increased polarity may reduce favorable interactions with a hydrophobic binding pocket. |
| 3 | Replacement of cyclohexyl with phenyl | Variable | Aromatic interactions (e.g., pi-stacking) may become possible, but the change in shape could be detrimental. |
| 4 | Addition of a carboxyl group to the azetidine | Increase | May introduce a key ionic interaction or hydrogen bond with the target. |
Steric and Electronic Effects on Target Binding
Steric Effects: The steric profile of the molecule is dominated by the bulky 4,4-dimethylcyclohexyl group. This group can play a dual role in target binding. On one hand, its size and shape can be complementary to a hydrophobic pocket in the target, leading to favorable van der Waals interactions and an increase in binding affinity. On the other hand, if the pocket is too small or has a specific shape that cannot accommodate the bulky group, steric hindrance will prevent effective binding. The concept of a "steric hindrance factor" is relevant here, as the size of a ligand component can limit its accessibility to a receptor.
The gem-dimethyl groups on the cyclohexane ring are particularly significant. They restrict the conformational flexibility of the ring, which can be advantageous if the resulting conformation is pre-organized for binding. This "conformational locking" can reduce the entropic penalty of binding, thereby increasing affinity.
Electronic Effects: The electronic properties of the this compound scaffold are relatively simple, being dominated by the weakly electron-donating alkyl framework and the basic nitrogen of the azetidine ring. The primary electronic interactions with a biological target are likely to be hydrogen bonding involving the azetidine nitrogen and hydrophobic interactions driven by the cyclohexyl group.
Table 3: Summary of Steric and Electronic Contributions to Target Binding
| Feature | Steric Effect | Electronic Effect |
| 4,4-Dimethylcyclohexyl Group | Occupies hydrophobic pockets; provides steric bulk that can enhance or hinder binding depending on target topology. | Weakly electron-donating (inductive effect), slightly increasing the basicity of the azetidine nitrogen. |
| gem-Dimethyl Groups | Restrict conformational flexibility of the cyclohexyl ring, potentially pre-organizing the molecule for binding. | Minimal direct electronic effect on the azetidine ring. |
| Azetidine Ring | Provides a rigid scaffold with a defined three-dimensional structure. | The nitrogen atom is a key site for hydrogen bonding (as an acceptor) or ionic interactions (when protonated). |
Biological Interactions and Mechanistic Insights for 2 4,4 Dimethylcyclohexyl Azetidine Analogues
Enzyme Inhibition Studies of Azetidine (B1206935) Derivatives
Azetidine scaffolds have been successfully employed in the design of various enzyme inhibitors. The specific substitution pattern on the azetidine ring is crucial for both potency and selectivity.
Research into azetidine derivatives has identified several key enzyme targets. These include:
GABA Transporters (GATs): Azetidine derivatives have been evaluated as inhibitors of GABA uptake. Specifically, azetidin-2-ylacetic acid derivatives have shown inhibitory activity against GAT-1. nih.govresearchgate.net
Bacterial Enoyl-ACP Reductase (FabI): A series of azetidine-based ene-amides have been developed as potent inhibitors of FabI, an essential enzyme in bacterial fatty acid synthesis, demonstrating activity against drug-resistant Gram-positive pathogens. nih.gov
Monoacylglycerol Lipase (MAGL): This enzyme is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the CNS. Azetidine-derived carbamates have been identified as efficient and selective inhibitors of MAGL. rsc.orgresearchgate.net
Other Enzymes: The 2-azetidinone (or β-lactam) ring, a close structural relative, is known to inhibit a wide range of enzymes, including human tryptase, chymase, thrombin, and various proteases. nih.gov
For a hypothetical compound like 2-(4,4-Dimethylcyclohexyl)azetidine, the bulky and lipophilic 4,4-dimethylcyclohexyl group would likely direct its activity towards enzymes with corresponding hydrophobic pockets in their active sites.
The mechanism of enzyme inhibition by azetidine derivatives is highly dependent on the target and the specific chemical features of the inhibitor.
In the case of GABA uptake inhibitors, azetidine derivatives act as conformationally constrained analogues of GABA or β-alanine, competitively blocking the binding of the natural substrate to the transporter protein. nih.govresearchgate.net The inhibitory activity is sensitive to the substitution on the azetidine ring. For instance, azetidin-2-ylacetic acid derivatives with a lipophilic 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety exhibit high potency at GAT-1. nih.gov This suggests that a large lipophilic group, such as 4,4-dimethylcyclohexyl, could also confer high affinity for the lipophilic binding region of the transporter.
For FabI inhibitors, the azetidine-based ene-amides were found to be potent against Staphylococcus aureus FabI. X-ray crystallography of a lead compound in complex with Escherichia coli FabI revealed the binding mode, providing a basis for understanding the structure-activity relationships. nih.gov
Azetidine-derived carbamates act as irreversible inhibitors of MAGL. The discovery and optimization of these inhibitors were guided by the crystal structures of the inhibitor-bound enzyme, highlighting the importance of structural biology in understanding the inhibitory mechanism. researchgate.net
The following table summarizes the inhibitory activities of some representative azetidine derivatives against various enzymes.
| Azetidine Derivative Class | Target Enzyme | IC₅₀ (µM) | Notes |
| Azetidin-2-ylacetic acid derivatives | GAT-1 | 2.01 - 2.83 | Potency is influenced by the lipophilic substituent. nih.gov |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 | A potent GAT-3 inhibitor. nih.gov |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivatives | GAT-1 / GAT-3 | 26.6 / 31.0 | Moderate affinity for both transporters. nih.gov |
| Azetidine-based ene-amides | S. aureus FabI | - | Excellent biochemical inhibition. nih.gov |
| Azetidine carbamates | MAGL | - | Highly efficient and selective inhibitors. researchgate.net |
Receptor Binding Investigations
Azetidine derivatives have also been investigated for their ability to bind to various receptors, particularly those in the central nervous system.
The rigid nature of the azetidine ring makes it a valuable scaffold for designing ligands with specific receptor interaction profiles. Studies have shown that azetidine-based compounds can bind to:
Nicotinic Acetylcholine Receptors (nAChRs): Analogues of epibatidine (B1211577), where the core structure is a 7-azabicyclo[2.2.1]heptane (a bicyclic system containing an azetidine ring), have been synthesized and shown to possess high binding affinities at the α4β2 nAChR subtype. The electronic nature of the substituent on the pyridine (B92270) ring of these analogues significantly influences binding affinity. nih.gov
Neurokinin (NK) Receptors: Conformationally constrained tachykinin analogues incorporating a γ-lactam have demonstrated potent and highly selective agonism at the NK-2 receptor. nih.gov While not a simple azetidine, this highlights the principle of using constrained ring systems to achieve receptor selectivity.
5-HT₂ₐ Receptors: A variety of chemical structures that fall outside the typical phenethylamine (B48288) and tryptamine (B22526) classes have been identified as 5-HT₂ₐ receptor agonists. This indicates that diverse scaffolds, potentially including novel azetidine derivatives, could be developed to target this receptor. wikipedia.org
For a compound like this compound, the bulky cyclohexyl group would play a critical role in its receptor interaction profile, likely favoring receptors with large, hydrophobic binding pockets.
The interaction of azetidine-based ligands with their target receptors can modulate a range of physiological responses, with significant implications for neuropharmacology.
The development of CNS-focused libraries of azetidine-based scaffolds has been a key strategy. These libraries are designed to explore a wide range of chemical space while maintaining properties suitable for CNS drugs, such as high solubility and low to moderate protein binding. nih.gov The phenethylamine structural motif, which is present in many CNS-active agents, has been incorporated into some azetidine scaffolds. nih.gov
The antinociceptive properties of epibatidine analogues that bind to nAChRs have been demonstrated in animal models. With the exception of a few derivatives, most are full agonists in producing antinociception, highlighting the potential of azetidine-containing compounds in pain management. nih.gov
The following table presents binding affinities of some azetidine-containing compounds at neuronal receptors.
| Compound Class | Receptor Target | Binding Affinity (Kᵢ or IC₅₀) | Physiological Response |
| Epibatidine Analogues | α4β2 nAChR | High affinity | Antinociception nih.gov |
| Tachykinin Analogues | NK-2 Receptor | EC₅₀ = 3.7 nM | Agonism nih.gov |
| Miscellaneous Agonists | 5-HT₂ₐ Receptor | Varied | Potential for CNS effects wikipedia.org |
Mechanisms of Action for Biologically Active Azetidine Scaffolds
The mechanism of action for a biologically active azetidine scaffold is intrinsically linked to its molecular target.
For azetidine-based GABA uptake inhibitors , the primary mechanism is the blockade of GATs. This leads to an increase in the extracellular concentration of GABA, the main inhibitory neurotransmitter in the brain. Enhancing GABAergic transmission can result in anticonvulsant, anxiolytic, and muscle relaxant effects. The structure-activity relationship studies indicate that the lipophilic side chain is crucial for potent inhibition. nih.govresearchgate.net
In the case of FabI inhibitors , the azetidine-based ene-amides disrupt the fatty acid synthesis pathway in bacteria. This is a bactericidal mechanism that is effective against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
For MAGL inhibitors , the azetidine carbamates covalently modify the active site serine of the enzyme, leading to its irreversible inhibition. This prevents the breakdown of the endocannabinoid 2-AG, thereby elevating its levels in the CNS. This mechanism is being explored for the treatment of neuroinflammatory and neurodegenerative diseases. rsc.orgresearchgate.net
The neuropharmacological effects of azetidine derivatives that bind to nAChRs or other CNS receptors are a direct consequence of modulating the activity of these receptors. For instance, agonism at nAChRs can lead to the release of various neurotransmitters, producing effects such as analgesia. nih.gov
Antimicrobial Activity Research
The azetidine ring is a key structural motif in various antimicrobial agents. Research in this area often involves the synthesis of novel azetidine derivatives and screening them against a panel of pathogenic bacteria and fungi. For instance, studies on substituted phenyl azetidin-2-one (B1220530) sulfonyl derivatives have demonstrated that the introduction of electron-withdrawing groups can enhance antibacterial and antifungal activity. nih.gov Similarly, the synthesis of thiazole-conjugated 2-azetidinones has yielded compounds with notable antimicrobial properties. pnrjournal.com
The general approach involves modifying the substituents on the azetidine ring to optimize antimicrobial potency. These modifications can influence the compound's ability to penetrate microbial cell walls and interact with essential enzymes or cellular processes. While no specific data exists for this compound analogues, the established antimicrobial potential of the broader azetidine class suggests that such compounds could warrant investigation.
Anticancer Activity Research
The anticancer potential of azetidine derivatives is a significant area of medicinal chemistry research. researchgate.net Numerous studies have focused on the design and synthesis of azetidin-2-one derivatives as potential cytotoxic agents against various cancer cell lines. nih.gov For example, certain N-(p-methoxy-phenyl)-2-(aryl)-3-phenoxy-azetidin-2-one derivatives have shown cytotoxic activity and the ability to induce apoptosis in cancer cells. nih.gov The mechanism of action for some of these compounds is thought to involve the disruption of microtubule polymerization, a critical process in cell division. nih.gov
Furthermore, the incorporation of the azetidine moiety into hybrid molecules, such as those combined with a thiazole (B1198619) ring, has been explored to develop new anticancer agents. pnrjournal.com While these studies provide a proof-of-concept for the anticancer activity of the azetidine scaffold, specific research on analogues of this compound is currently lacking. The bulky 4,4-dimethylcyclohexyl group could potentially influence the compound's interaction with biological targets, a hypothesis that remains to be tested.
Neuroprotective Effects Investigations
Investigations into the neuroprotective effects of azetidine-containing compounds are an emerging field. Some studies have explored the potential of azetidine derivatives in the context of neurodegenerative diseases like Alzheimer's. For example, certain thiazolidine-2,4-dione derivatives, which share some structural similarities with azetidinones, have been shown to alleviate cognitive decline in animal models of Alzheimer's disease. nih.gov These compounds may exert their effects through various mechanisms, including the inhibition of acetylcholinesterase and the reduction of tau protein phosphorylation. nih.govnih.gov
The development of azetidine-based scaffolds for central nervous system (CNS)-focused libraries highlights the interest in this chemical class for neurological applications. nih.govresearchgate.net However, there is no specific research available on the neuroprotective effects of this compound or its analogues. Future studies would be necessary to determine if this particular substitution pattern confers any beneficial properties in the context of neuronal protection.
Applications in Chemical Biology and Medicinal Chemistry
2-(4,4-Dimethylcyclohexyl)azetidine as a Chemical Probe
While there is no specific literature detailing the use of This compound as a chemical probe, its structural characteristics suggest its potential in this area. Chemical probes are small molecules used to study biological systems, and the azetidine (B1206935) scaffold is a key component in the development of such tools, particularly for the central nervous system (CNS). nih.gov The incorporation of a bulky and lipophilic group like 4,4-dimethylcyclohexyl could influence the molecule's membrane permeability and interaction with hydrophobic pockets in target proteins.
The development of diverse collections of azetidine-based scaffolds for creating lead-like libraries highlights the importance of this class of compounds in chemical probe discovery. nih.gov These libraries are designed to explore new chemical space and identify molecules with specific biological activities. The inclusion of the 4,4-dimethylcyclohexyl group would contribute to the structural diversity of such a library, potentially leading to the discovery of novel probes.
Design and Synthesis of Novel Therapeutic Agents Utilizing the Azetidine Scaffold
The azetidine ring is a recognized "bioisostere" for other cyclic and acyclic functionalities, meaning it can be used to replace other groups in a molecule while maintaining or improving biological activity. nih.gov This strategy is employed to enhance properties such as metabolic stability, solubility, and target-binding affinity. The azetidine scaffold is present in several approved drugs and numerous clinical candidates for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. nih.govchemrxiv.org
The synthesis of novel therapeutic agents often involves the use of diverse building blocks that can be readily functionalized. ub.bwThis compound represents such a building block. The secondary amine of the azetidine ring provides a convenient handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules. The 4,4-dimethylcyclohexyl group can serve as a lipophilic anchor or a group that orients the molecule within a binding site.
Development of this compound as a Synthetic Intermediate for Complex Molecular Architectures
The synthesis of complex molecules, particularly for pharmaceutical applications, relies on the availability of versatile and well-defined synthetic intermediates. organic-chemistry.org Azetidine derivatives, despite the challenges associated with their synthesis due to ring strain, are valuable intermediates. ub.bwrsc.org Various synthetic methods have been developed to access functionalized azetidines, which can then be used to construct more elaborate structures such as spirocyclic and fused-ring systems. nih.gov
This compound can serve as a chiral building block if synthesized in an enantiomerically pure form. The stereochemistry of the substituents on the azetidine ring can have a profound impact on the biological activity of the final compound. The development of stereoselective syntheses of azetidines is therefore an active area of research. rsc.org
The reactivity of the azetidine ring itself can be harnessed in synthetic strategies. Ring-opening reactions of azetidines can provide access to linear amino alcohols, while ring-expansion reactions can lead to larger heterocyclic systems. ub.bw The specific substitution pattern of This compound would influence the regioselectivity and stereoselectivity of such transformations.
Potential in Material Science Research
Beyond the life sciences, azetidine-containing molecules have shown promise in the field of material science. The strained four-membered ring can influence the physical properties of materials into which it is incorporated. For example, azetidines have been investigated for the development of energetic materials. chemrxiv.org The introduction of the azetidine moiety can lead to materials with high densities and favorable heats of formation.
Furthermore, azetidine-containing heterospirocycles have been shown to enhance the performance of fluorophores, which are molecules that emit light upon excitation. jmchemsci.com These enhanced fluorescent dyes have applications in various imaging techniques. While the direct application of This compound in this area has not been reported, it serves as an example of the broader potential of azetidine-containing compounds in material science. The specific properties of the 4,4-dimethylcyclohexyl group could be explored to tune the solid-state packing and photophysical properties of such materials.
Q & A
Q. What are the recommended synthetic routes for 2-(4,4-Dimethylcyclohexyl)azetidine, and how do reaction conditions influence yield?
Methodological Answer:
- Step 1 : Start with cyclohexane derivatives (e.g., 4,4-dimethylcyclohexanol) for alkylation. Use nucleophilic substitution or Grignard reactions to attach azetidine rings.
- Step 2 : Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., THF or DMF) to enhance ring closure efficiency.
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Monitor purity by HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Consideration : Steric hindrance from the dimethylcyclohexyl group may require prolonged reaction times or catalytic Lewis acids (e.g., ZnCl₂).
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish its structure?
Methodological Answer:
- NMR :
- ¹H NMR : Look for azetidine ring protons (δ 3.2–3.8 ppm, multiplet) and cyclohexyl methyl groups (δ 0.8–1.2 ppm, singlet).
- ¹³C NMR : Identify quaternary carbons in the cyclohexyl group (δ 35–40 ppm) and azetidine carbons (δ 50–60 ppm).
- IR : Confirm N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1200–1250 cm⁻¹).
- Mass Spectrometry : Use ESI-MS to detect [M+H]⁺ peaks and fragmentation patterns (e.g., loss of the cyclohexyl group) .
Q. How should this compound be stored to maintain stability, and what degradation products are likely under suboptimal conditions?
Methodological Answer:
- Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture (use molecular sieves) .
- Degradation Pathways :
- Hydrolysis of the azetidine ring under acidic/alkaline conditions, yielding secondary amines.
- Oxidation of the cyclohexyl group to ketones or epoxides. Monitor via TLC or GC-MS quarterly .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
- Toxicity Screening : Conduct acute toxicity assays (e.g., LD₅₀ in rodents) and skin irritation tests per OECD guidelines .
Q. How can researchers screen this compound for preliminary pharmacological activity?
Methodological Answer:
- In Vitro Assays :
- Enzyme inhibition (e.g., kinases, proteases) using fluorescence-based kits.
- Cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Dose Range : Test 1–100 µM concentrations. Include positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. What strategies optimize the enantioselective synthesis of this compound, and how is chirality verified?
Methodological Answer:
- Chiral Catalysts : Use BINAP-metal complexes (e.g., Ru-BINAP) or organocatalysts (e.g., proline derivatives) for asymmetric alkylation.
- Chiral HPLC : Employ Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases to resolve enantiomers.
- Circular Dichroism (CD) : Compare experimental CD spectra with computational simulations (TDDFT) .
Q. How can computational modeling predict the reactivity and binding affinity of this compound with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., GPCRs, ion channels).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
- QM/MM Calculations : Calculate activation energies for ring-opening reactions at the B3LYP/6-31G* level .
Q. What analytical methods resolve contradictory data on the compound’s stability in polar vs. nonpolar solvents?
Methodological Answer:
- Accelerated Stability Testing : Incubate samples in DMSO, water, and hexane at 40°C for 4 weeks. Analyze degradation via UPLC-MS.
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf life. Validate with Arrhenius plots (ln k vs. 1/T) .
- Controlled Humidity Studies : Use dynamic vapor sorption (DVS) to quantify moisture-induced degradation .
Q. How do steric and electronic effects of the 4,4-dimethylcyclohexyl group influence azetidine ring reactivity in nucleophilic substitutions?
Methodological Answer:
- Steric Analysis : Measure reaction rates with bulky vs. small nucleophiles (e.g., NH₃ vs. tert-butylamine). Use Hammett plots to correlate electronic effects.
- DFT Calculations : Compute transition-state geometries (e.g., NBO charges, Wiberg bond indices) to identify steric bottlenecks .
Q. What methodologies validate the ecological impact of this compound, including biodegradation and bioaccumulation?
Methodological Answer:
- OECD 301 Test : Assess aerobic biodegradation in activated sludge over 28 days. Measure COD removal and metabolite formation via LC-MS.
- Bioaccumulation Factor (BCF) : Use OECD 305 guidelines with fish models (e.g., rainbow trout) to quantify log BCF values.
- QSAR Modeling : Predict toxicity endpoints (e.g., EC₅₀) using EPI Suite or TEST software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
